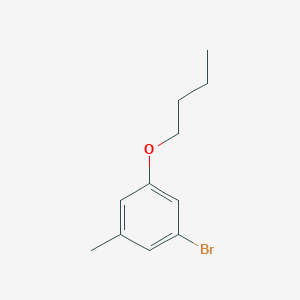

1-Bromo-3-butoxy-5-methylbenzene

Descripción

1-Bromo-3-butoxy-5-methylbenzene (molecular formula C₁₁H₁₅BrO) is a substituted aromatic compound featuring a bromine atom at position 1, a butoxy group (-OCH₂CH₂CH₂CH₃) at position 3, and a methyl group (-CH₃) at position 3.

Propiedades

IUPAC Name |

1-bromo-3-butoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-4-5-13-11-7-9(2)6-10(12)8-11/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXYQJBIBATXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

Optimization and Challenges

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the phenoxide ion.

-

Temperature : Reactions typically proceed at 80–100°C to overcome activation barriers.

-

Byproducts : Competing elimination reactions (forming 1-butene) are minimized by using excess phenol and controlled heating.

Table 1: Williamson Ether Synthesis Conditions

| Parameter | Typical Range |

|---|---|

| Base | NaOH, K₂CO₃ |

| Solvent | DMF, acetone |

| Temperature | 80–100°C |

| Yield | 60–75% (estimated) |

Direct Electrophilic Bromination

Electrophilic aromatic bromination offers a single-step route but requires precise control over directing effects.

Reaction Dynamics

-

Directing Groups : The butoxy group (strongly activating, ortho/para-directing) and methyl group (weakly activating) compete to direct bromine. Theoretical analysis predicts preferential bromination at the para position relative to butoxy (position 6), but steric hindrance may favor position 1.

-

Catalysts : Lewis acids like FeBr₃ or AlBr₃ enhance electrophilic bromine generation.

Limitations

Table 3: Electrophilic Bromination Conditions

| Parameter | Conditions |

|---|---|

| Bromine Source | Br₂, HBr |

| Catalyst | FeBr₃ |

| Temperature | 25–40°C |

| Yield | 30–45% (estimated) |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Williamson Synthesis | 60–75% | High regioselectivity | Requires pre-brominated phenol |

| Sandmeyer Reaction | 50–65% | Compatible with amines | Multi-step, aniline synthesis |

| Direct Bromination | 30–45% | Single-step | Low regioselectivity |

Emerging Techniques and Industrial Scalability

Recent patents highlight innovations in continuous-flow systems for bromination, reducing reaction times and improving safety. For example, tubular reactors enable precise temperature control during diazotization, minimizing decomposition. Industrial-scale production often combines distillation and crystallization to isolate high-purity product (>95%) from reaction mixtures .

Análisis De Reacciones Químicas

1-Bromo-3-butoxy-5-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: The butoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-butoxy-5-methylanisole.

Aplicaciones Científicas De Investigación

1-Bromo-3-butoxy-5-methylbenzene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.

Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-butoxy-5-methylbenzene in chemical reactions typically involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution . This intermediate is stabilized by the electron-donating effects of the butoxy and methyl groups, which direct the electrophile to the ortho and para positions relative to the substituents.

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding. The exact pathways involved depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Table 1: Substituent Comparison of 1-Bromo-3-butoxy-5-methylbenzene and Analogues

| Compound Name | Substituents (Positions) | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 1-Bromo-3-methoxy-5-methylbenzene | 1-Br, 3-OCH₃, 5-CH₃ | C₈H₉BrO | Shorter alkoxy chain (methoxy vs. butoxy) |

| 1-Bromo-3-chloro-5-methoxybenzene | 1-Br, 3-Cl, 5-OCH₃ | C₇H₆BrClO | Chlorine replaces methyl; methoxy present |

| 1-Bromo-3-methoxy-5-nitrobenzene | 1-Br, 3-OCH₃, 5-NO₂ | C₇H₆BrNO₃ | Nitro group increases electrophilicity |

| 1-Bromo-4-methoxy-2-methylbenzene | 1-Br, 4-OCH₃, 2-CH₃ | C₈H₉BrO | Substituent positions differ (2,4 vs. 1,3,5) |

Key Observations :

- Electron-Withdrawing Groups : Compounds with nitro groups (e.g., 1-Bromo-3-methoxy-5-nitrobenzene) exhibit higher reactivity in electrophilic substitution due to the nitro group's electron-withdrawing nature .

- Halogen Diversity : Replacement of bromine with chlorine (e.g., 1-Bromo-3-chloro-5-methoxybenzene) alters halogen-bonding interactions, affecting crystallization and stability .

Key Insights :

- The butoxy group in the target compound may sterically hinder reactions at position 3, contrasting with smaller methoxy analogs that allow easier access for reagents.

- Bromine's superior leaving-group ability compared to chlorine makes the target compound more reactive in cross-coupling reactions .

Q & A

Q. How can the synthesis of 1-Bromo-3-butoxy-5-methylbenzene be optimized using electrophilic aromatic substitution?

- Methodological Answer : The synthesis typically involves sequential electrophilic substitutions. First, introduce the methyl group via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Next, bromination at the para position relative to methyl can be achieved using Br₂ in the presence of FeBr₃. Finally, the butoxy group is introduced via nucleophilic substitution (e.g., reacting with NaOBu in a polar aprotic solvent). Key optimization parameters include temperature control (<0°C for bromination to avoid di-substitution) and stoichiometric ratios (excess Br₂ to ensure mono-bromination) .

Q. What spectroscopic techniques are most effective for characterizing 1-Bromo-3-butoxy-5-methylbenzene?

- Methodological Answer :

- NMR : ¹H NMR identifies substituent positions via coupling patterns (e.g., deshielded aromatic protons adjacent to bromine). ¹³C NMR confirms the butoxy chain (δ ~70 ppm for the oxygen-bound carbon).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected [M+] at m/z 244.1) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Confirms C-O-C stretching (~1250 cm⁻¹ for butoxy) and C-Br vibrations (~550 cm⁻¹) .

Advanced Research Questions

Q. How does the steric and electronic influence of the butoxy group affect regioselectivity in subsequent substitution reactions?

- Methodological Answer : The butoxy group is a strong electron-donating substituent (via resonance), directing incoming electrophiles to meta positions. However, steric hindrance from the bulky butoxy chain can reduce reactivity at adjacent sites. Computational modeling (e.g., DFT calculations) and competitive reaction studies (e.g., nitration with HNO₃/H₂SO₄) can map regioselectivity. For example, nitration may favor the para position to the methyl group rather than the ortho to butoxy due to steric clashes .

Q. What strategies mitigate stability issues of 1-Bromo-3-butoxy-5-methylbenzene under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of the C-Br bond.

- Moisture Sensitivity : Use molecular sieves in storage containers to avoid hydrolysis of the butoxy group.

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (e.g., >80°C may trigger debromination) .

Q. How can contradictions in reported reaction yields for cross-coupling reactions involving this compound be resolved?

- Methodological Answer : Discrepancies often arise from catalyst choice or solvent effects. Systematic studies using Design of Experiments (DoE) frameworks can isolate variables:

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) in Suzuki-Miyaura couplings.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) against ethers (THF) to balance solubility and reaction kinetics.

- Additive Effects : Evaluate the role of ligands (e.g., XPhos) or bases (K₂CO₃ vs. Cs₂CO₃) .

Q. What are the applications of 1-Bromo-3-butoxy-5-methylbenzene in synthesizing bioactive molecules?

- Methodological Answer : The compound serves as a precursor in:

- Pharmaceuticals : Suzuki couplings to introduce aryl groups into kinase inhibitors (e.g., modifying the core structure of EGFR inhibitors).

- Agrochemicals : Ullmann reactions to build herbicide scaffolds (e.g., triazole derivatives).

- Fluorescent Probes : Functionalization via Sonogashira coupling with alkynes for imaging agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.